Cyclic 1,N(2)-propanodeoxyguanosine
Description
Contextualization within Endogenous and Exogenous DNA Damage
DNA damage can be broadly categorized into two classes based on its origin: endogenous and exogenous. nih.gov Endogenous DNA damage arises from sources within the cell, such as byproducts of normal cellular metabolism, including reactive oxygen species (ROS), and spontaneous chemical reactions like hydrolysis and alkylation. nih.govnih.govcusabio.comnumberanalytics.com It is estimated that a single cell can experience up to 100,000 spontaneous DNA lesions per day. cusabio.com
Exogenous DNA damage, on the other hand, is caused by external environmental factors. nih.gov These include physical agents like ultraviolet (UV) and ionizing radiation, and chemical agents such as those found in tobacco smoke, industrial pollutants, and certain chemotherapeutic drugs. nih.govnih.govnumberanalytics.commicrobenotes.com
Cyclic 1,N(2)-propanodeoxyguanosine adducts are formed from α,β-unsaturated aldehydes, most notably acrolein and crotonaldehyde (B89634). acs.orgnih.govaacrjournals.org These aldehydes have both endogenous and exogenous sources. Endogenously, they are products of lipid peroxidation, a process that occurs as a consequence of oxidative stress. acs.orgnih.govnih.gov Exogenous exposure can occur from sources like cigarette smoke and automobile exhaust. acs.orgaacrjournals.orgnih.gov
The reaction of these aldehydes with the deoxyguanosine base in DNA leads to the formation of these cyclic adducts. acs.orgnih.govaacrjournals.orgresearchgate.net Specifically, the process involves a Michael addition of the N-1 of deoxyguanosine to the C-3 of acrolein, followed by a ring closure between the N2 of deoxyguanosine and the C-1 of acrolein. nih.govaacrjournals.orgresearchgate.net This demonstrates a direct link between common environmental and endogenous exposures and the formation of this specific type of DNA damage.
Significance of Exocyclic DNA Adducts in Genome Integrity
Exocyclic DNA adducts are a class of DNA lesions where a new ring is fused to the original DNA base. nih.govgrantome.com These adducts are of particular concern because they can disrupt the normal Watson-Crick base pairing and interfere with the processes of DNA replication and transcription. czytelniamedyczna.plnih.gov This interference can lead to mutations, genomic instability, and ultimately, to the development of diseases like cancer. nih.govczytelniamedyczna.pl
The mutagenic potential of exocyclic adducts has been widely studied. nih.govnih.gov For example, some exocyclic adducts have been shown to be highly mutagenic in both bacterial and mammalian cells. czytelniamedyczna.plnih.gov The structural alterations they introduce into the DNA helix can cause DNA polymerases to misread the genetic code, leading to the incorporation of incorrect bases during replication. oup.com
To counteract the deleterious effects of these adducts, cells have evolved sophisticated DNA repair mechanisms, including base excision repair (BER) and nucleotide excision repair (NER). nih.govczytelniamedyczna.pl The efficiency and specificity of these repair pathways are crucial for maintaining genome integrity in the face of constant damage. nih.govresearchgate.net
Overview of this compound as a Model DNA Lesion
This compound serves as an important model for studying the biological consequences of exocyclic DNA adducts. Its well-characterized formation from common aldehydes like acrolein and crotonaldehyde allows researchers to investigate the entire process from adduct formation to its ultimate biological outcome. acs.orgnih.govaacrjournals.org
The detection of these adducts in the DNA of rodent and human tissues has provided strong evidence for their in vivo formation and their potential role in human carcinogenesis. nih.govnih.govnih.gov For instance, studies have shown significantly higher levels of these adducts in the oral tissues of smokers compared to non-smokers, highlighting their relevance as biomarkers for smoking-induced DNA damage. nih.gov
Furthermore, site-specific mutagenesis studies using DNA containing a single, defined this compound adduct have been instrumental in elucidating its mutagenic properties and the cellular responses it triggers. nih.govoup.comnih.gov These studies provide a direct link between the presence of the adduct and the resulting mutations, offering valuable insights into the molecular mechanisms of carcinogenesis. The adduct has also been shown to form DNA-protein cross-links, further complicating the cellular response to this type of damage. nih.govacs.org
Research Findings on this compound
| Finding | Organism/System | Key Observation | Reference |
|---|---|---|---|
| Formation from Acrolein/Crotonaldehyde | In vitro (DNA) | Acrolein and crotonaldehyde react with deoxyguanosine at pH 7 and 37°C to form this compound adducts. | nih.govaacrjournals.orgsigmaaldrich.com |
| Endogenous Formation | Rodent and Human Tissues | Detected as background lesions, with levels increasing with age and oxidative stress. | acs.orgnih.govnih.gov |
| Smoking-Induced Damage | Human Oral Tissue | Significantly higher levels of acrolein- and crotonaldehyde-derived adducts in smokers compared to non-smokers. | nih.gov |
| Mutagenic Potential | Site-specific mutagenesis studies | Considered to be potentially promutagenic lesions. | nih.govnih.gov |
| DNA-Protein Cross-links | In vitro (Oligodeoxynucleotides and peptides) | Can form cross-links with peptides via a Schiff base linkage. | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
85352-97-2 |
|---|---|
Molecular Formula |
C14H19N5O5 |
Molecular Weight |
337.33 g/mol |
IUPAC Name |
(6R,8R)-8-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one |
InChI |
InChI=1S/C14H19N5O5/c1-6-2-9(22)19-13(23)11-12(17-14(19)16-6)18(5-15-11)10-3-7(21)8(4-20)24-10/h5-10,20-22H,2-4H2,1H3,(H,16,17)/t6-,7+,8-,9-,10-/m1/s1 |
InChI Key |
DKBDYPZFCQIHPX-JDDHQFAOSA-N |
SMILES |
CC1CC(N2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O)O |
Isomeric SMILES |
C[C@@H]1C[C@H](N2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
CC1CC(N2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O)O |
Other CAS No. |
85352-97-2 |
Synonyms |
C-1,N-PDGU cyclic 1,N(2)-propanodeoxyguanosine cyclic 1,N(2)-propanodeoxyguanosine, (6S-trans)-isome |
Origin of Product |
United States |
Molecular Pathways of Cyclic 1,n 2 Propanodeoxyguanosine Formation
Precursors and Initiating Agents in Adduct Genesis
The genesis of cyclic 1,N(2)-propanodeoxyguanosine adducts is primarily initiated by the reaction of DNA with various aldehydic species. These reactive compounds can originate from metabolic processes within the body or from environmental exposures.
The most well-characterized precursors of this compound adducts are α,β-unsaturated aldehydes. acs.org These compounds are bifunctional electrophiles produced during the combustion of organic matter and as byproducts of endogenous lipid peroxidation, a process linked to oxidative stress. acs.orgnih.gov
Acrolein (Acr) : As the simplest α,β-unsaturated aldehyde, acrolein is a ubiquitous environmental pollutant found in sources like cigarette smoke and automobile exhaust. acs.orgnih.gov It readily reacts with dG in DNA to form this compound adducts, also referred to as Acr-dGuo. nih.govnih.gov Studies have shown that acrolein-DNA adducts are present in the tissues of cigarette smokers. nih.gov
Crotonaldehyde (B89634) : This aldehyde is also a product of lipid peroxidation and a component of tobacco smoke. acs.orgnih.gov It reacts with dG to form the corresponding 1,N(2)-propanodeoxyguanosine adducts. nih.govnih.gov Increased levels of crotonaldehyde-dG adducts have been observed in smokers. nih.gov
4-Hydroxynonenal (B163490) (4-HNE) : 4-HNE is a major and toxic product of the peroxidation of ω-6 polyunsaturated fatty acids in cellular membranes. acs.orgnih.gov Its reaction with dG leads to the formation of four diastereomeric 1,N(2)-dG adducts. nih.gov These HNE-derived adducts have been identified in both human and rodent DNA. acs.orgnih.gov
The following table summarizes the key α,β-unsaturated aldehyde precursors and their significance.
Table 1: Key α,β-Unsaturated Aldehyde Precursors of this compound
| Precursor | Chemical Class | Primary Sources | Resulting Adduct Type |
|---|---|---|---|
| Acrolein | α,β-Unsaturated Aldehyde | Lipid Peroxidation, Tobacco Smoke, Auto Exhaust acs.orgnih.gov | Acr-dGuo (α-OH-Acr-dGuo and γ-OH-Acr-dGuo) nih.gov |
| Crotonaldehyde | α,β-Unsaturated Aldehyde | Lipid Peroxidation, Tobacco Smoke acs.orgnih.gov | Crotonaldehyde-dG Adducts nih.gov |
| 4-Hydroxynonenal (4-HNE) | α,β-Unsaturated Aldehyde | Peroxidation of ω-6 polyunsaturated fatty acids nih.gov | HNE-dG Adducts (four diastereomers) acs.orgnih.gov |
While α,β-unsaturated aldehydes are major contributors, other aldehydic species can also participate in the formation of these adducts.
Acetaldehyde (B116499) : Research has indicated an alternative pathway for the formation of crotonaldehyde-type adducts which involves the reaction of deoxyguanosine with two equivalents of acetaldehyde. acs.orgnih.gov The presence of basic amino acids or histone proteins can significantly accelerate the formation of cyclic 1,N(2)-propano guanine (B1146940) adducts from acetaldehyde. jst.go.jp
2-Hexenal : The reaction of deoxyguanosine with other α,β-unsaturated aldehydes, such as trans-4-hydroxy-2-hexenal, has also been shown to form cyclic adducts in vitro. nih.gov
Chemical Mechanisms of Cyclization and Adduct Stabilization
The formation of this compound is a multi-step process involving addition reactions and subsequent cyclization, resulting in a stable but mutagenic DNA lesion.
The core mechanism involves the reaction of the aldehyde with the guanine base of dG. Two primary, regioisomeric pathways have been identified:
Pathway 1 : This mechanism begins with a Michael addition of the N-1 position of the deoxyguanosine to the C-3 carbon of the α,β-unsaturated aldehyde. This is followed by a ring closure event between the N2 exocyclic amino group of guanine and the C-1 carbonyl carbon of the aldehyde. nih.govumn.edusigmaaldrich.com
Pathway 2 : An alternative mechanism involves the initial Michael addition of the N2 exocyclic amino group of dG to the aldehyde. acs.orgnih.gov Subsequently, a reversible cyclization occurs between the N1 position of the guanine ring and the aldehyde's carbonyl group, yielding the final cyclic 1,N(2)-dG product. acs.orgacs.org
These reactions result in the formation of a new six-membered ring fused to the guanine base, creating the characteristic 1,N(2)-propanodeoxyguanosine structure. nih.govelectronicsandbooks.com
The reaction between deoxyguanosine and α,β-unsaturated aldehydes is complex, leading to the formation of multiple stereoisomers and regioisomers.
When acrolein reacts with dG, it produces two principal regioisomeric adducts distinguished by the position of the hydroxyl group on the newly formed propano bridge. nih.govnih.govresearchgate.net
γ-hydroxy-1,N(2)-propanodeoxyguanosine (γ-OH-PdG) : This is the major adduct formed from the reaction of acrolein with dG. acs.orgnih.govnih.gov It exists as a mixture of two diastereomers, (8R)- and (8S)-3-(2′-deoxyribos-1′-yl)-5,6,7,8-tetrahydro-8-hydroxypyrimido[1,2-a]purine-10(3H)one. nih.govnih.gov
α-hydroxy-1,N(2)-propanodeoxyguanosine (α-OH-PdG) : This is the minor, regioisomeric adduct. acs.orgnih.gov It also exists as a pair of rapidly equilibrating diastereomers, (6R)- and (6S)-3-(2′-deoxyribos-1′-yl)-5,6,7,8-tetrahydro-6-hydroxypyrimido[1,2-a]purine-10(3H)one. nih.govnih.gov
The reaction with substituted aldehydes like crotonaldehyde and 4-HNE introduces additional chiral centers, further increasing the number of possible stereoisomers. acs.orgnih.gov For instance, the reaction with crotonaldehyde yields two diastereomers with a trans configuration between the hydroxyl and methyl groups. oup.com The reaction with 4-HNE results in four observable diastereomeric adducts. acs.org
Table 2: Major Regioisomers and Stereoisomers of Acrolein-Derived Propanodeoxyguanosine
| Isomer Name | Abbreviation | Description | Stereochemistry |
|---|---|---|---|
| α-hydroxy-1,N(2)-propanodeoxyguanosine | α-OH-PdG | Hydroxyl group at the α-position (C6) of the propano bridge. nih.govresearchgate.net | Exists as two diastereomers (6R and 6S). nih.govnih.gov |
| γ-hydroxy-1,N(2)-propanodeoxyguanosine | γ-OH-PdG | Hydroxyl group at the γ-position (C8) of the propano bridge. nih.govresearchgate.net | Exists as two diastereomers (8R and 8S). nih.govnih.gov |
Influence of Biological Microenvironments on Adduct Formation
The rate and specificity of this compound adduct formation are significantly influenced by the local biological microenvironment.
pH and Temperature : The reaction is known to proceed under physiological conditions, typically studied in vitro at a neutral pH of 7 and a temperature of 37°C. nih.govresearchgate.net The adducts themselves are reported to be stable within a pH range of 3.5 to 9. researchgate.net
DNA Structure : The structure of the DNA target plays a crucial role. Adducts are more reactive when located within double-stranded DNA compared to single-stranded DNA. nih.gov This is because the duplex structure catalyzes the ring-opening of the cyclic adduct to its reactive aldehydic tautomer, which can then participate in further reactions like the formation of DNA-protein cross-links. nih.gov
Cellular Components : The presence of certain cellular molecules can catalyze adduct formation. For example, amino acids, proteins, and cell lysates can mediate the regioselective formation of acrolein-derived cyclic adducts. jst.go.jp Specifically, the presence of histone proteins, which are rich in basic amino acids like arginine, has been shown to dramatically accelerate the formation of cyclic 1,N(2)-propano guanine adducts from both acetaldehyde and crotonaldehyde. jst.go.jp In the presence of histones, the adduct formation from acetaldehyde was 8 times greater, and from crotonaldehyde, it was 25 times greater than in their absence. jst.go.jp
Regioselective Formation Mediated by Amino Acids, Proteins, and Cell Lysates
The reaction between acrolein, a ubiquitous environmental pollutant and a product of lipid peroxidation, and deoxyguanosine (dG) can result in two different regioisomers of hydroxy-propanodeoxyguanosine (OHPdG): the α-OHPdG and γ-OHPdG adducts. nih.govacs.org This distinction arises from the direction of the ring closure during the Michael addition reaction. nih.gov In simple in vitro reactions of acrolein with dG, these two isomers are formed in roughly equal proportions. acs.orgacs.org
However, studies of rodent and human tissues have revealed a significant in vivo predominance of the γ-isomers. nih.govacs.org This observation has led to investigations into the factors that influence the regioselectivity of this reaction. Research has demonstrated that the presence of compounds containing amino groups, such as amino acids, proteins, and cell lysates, can significantly increase the formation of the γ-isomers. nih.govacs.org This finding suggests that the intracellular environment plays a crucial role in directing the chemical reaction towards the formation of the specific adducts observed in living organisms. acs.org
One proposed mechanism for this regioselectivity involves the formation of an unstable intermediate product from the reaction of acrolein with amino acids like arginine. nih.govacs.org Although the exact structure of this mediating product has not been fully characterized due to its instability, it is thought to facilitate the preferential formation of the γ-OHPdG adducts. nih.gov This modulation of adduct formation by intracellular amino-containing compounds provides a potential explanation for the observed in vivo regiochemistry of acrolein-derived DNA damage. acs.org
| Reaction Condition | Major Adducts Formed | Key Findings | References |
|---|---|---|---|
| Acrolein + Deoxyguanosine (in vitro, no additives) | α-OHPdG and γ-OHPdG (approx. equal amounts) | Demonstrates the two possible regioisomers from the reaction. | acs.orgacs.org |
| Acrolein + Deoxyguanosine (in the presence of amino acids, proteins, or cell lysates) | Predominantly γ-OHPdG | Shows that amino-containing compounds mediate the regioselective formation of the γ-isomer. | nih.govacs.org |
| In vivo (rodent and human tissues) | Predominantly γ-OHPdG | Confirms the prevalence of the γ-isomer in a biological context. | nih.govacs.org |
Role of Endogenous Processes (e.g., Lipid Peroxidation, Oxidative Stress)
Endogenous processes, particularly lipid peroxidation, are a major source of the α,β-unsaturated aldehydes that lead to the formation of this compound adducts. nih.govoup.com Lipid peroxidation is a normal metabolic process involving the oxidative degradation of polyunsaturated fatty acids (PUFAs), which are key components of cell membranes. oup.com This process generates reactive aldehydes such as acrolein and crotonaldehyde. oup.com
Substantial evidence from both in vitro and in vivo studies supports the involvement of these short- and long-chain enals derived from oxidized PUFAs in the formation of C-PdG adducts. nih.gov For instance, these cyclic propano adducts are formed from the oxidation of both omega-6 fatty acids like linoleic acid and arachidonic acid, and omega-3 fatty acids such as docosahexaenoic acid and linolenic acid. nih.govacs.org
The levels of these adducts are significantly influenced by the state of oxidative stress in the cell. nih.gov For example, depletion of glutathione (B108866), a key antioxidant, leads to a dramatic increase in propano adduct levels in rat liver DNA. nih.gov Similarly, conditions that promote lipid peroxidation, such as exposure to carbon tetrachloride or genetic predispositions, also result in elevated levels of these adducts. nih.gov The accumulation of these adducts has also been observed to be higher in older rats compared to newborns, suggesting a role for age-related increases in oxidative stress. nih.gov
The specificity of adduct formation from different fatty acids has also been investigated. Studies have shown that acrolein and crotonaldehyde-derived adducts are primarily formed from the oxidation of ω-3 PUFAs, while 4-hydroxy-2-nonenal (HNE)-derived adducts are exclusively formed from the ω-6 fatty acid, arachidonic acid. acs.orgnih.gov These findings highlight that tissue lipid peroxidation is a primary endogenous pathway for the formation of 1,N(2)-propanodeoxyguanosine adducts in DNA. nih.gov
| Endogenous Process | Precursors | Resulting Adducts | Key Findings | References |
|---|---|---|---|---|
| Lipid Peroxidation of ω-3 PUFAs (e.g., DHA, LNA) | Acrolein, Crotonaldehyde | Acrolein-dG, Crotonaldehyde-dG | ω-3 PUFAs are a primary source for acrolein and crotonaldehyde adducts. | acs.org |
| Lipid Peroxidation of ω-6 PUFAs (e.g., LA, AA) | Acrolein, HNE | Acrolein-dG, HNE-dG | HNE adducts are formed exclusively from arachidonic acid (AA). Acrolein adducts are also formed to a lesser extent. | acs.org |
| Oxidative Stress (e.g., glutathione depletion) | Increased enals | Increased levels of propano adducts | Demonstrates the link between cellular redox state and adduct formation. | nih.gov |
In Vitro Models for Studying this compound Formation
A variety of in vitro models have been developed to study the formation of this compound adducts, providing valuable insights into the underlying chemical mechanisms. These models range from simple chemical reactions to more complex systems that mimic biological conditions.
A fundamental in vitro model involves the direct reaction of α,β-unsaturated aldehydes like acrolein or crotonaldehyde with free deoxyguanosine or with calf thymus DNA. nih.govresearchgate.net These reactions are typically carried out at a physiological pH of 7 and a temperature of 37°C. nih.govresearchgate.net Such studies have been instrumental in identifying the different adducts formed and in characterizing their chemical structures using techniques like high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. nih.gov
To investigate the role of lipid peroxidation, more complex in vitro systems are employed. These models involve the incubation of polyunsaturated fatty acids with deoxyguanosine 5'-monophosphate in the presence of a pro-oxidant, such as ferrous sulfate, to stimulate lipid peroxidation. acs.org By analyzing the reaction mixture with reversed-phase HPLC, researchers can determine the formation of various adducts derived from different fatty acids. acs.org
Furthermore, to detect and quantify these adducts, especially at low levels, sensitive techniques like ³²P-postlabeling have been developed and validated using DNA modified in vitro. nih.gov These methods have been crucial for demonstrating the in vivo formation of these adducts for the first time. nih.gov Shuttle vector systems, such as the pSP189 plasmid, have also been utilized to study the formation and mutagenicity of these adducts under controlled in vitro conditions before being introduced into cells for further analysis. nih.govacs.org
| In Vitro Model | Components | Purpose | Analytical Techniques | References |
|---|---|---|---|---|
| Direct Reaction | Acrolein/Crotonaldehyde + Deoxyguanosine/DNA | To identify and characterize the structure of the resulting adducts. | HPLC, Mass Spectrometry, NMR | nih.govresearchgate.net |
| Stimulated Lipid Peroxidation | PUFAs + dG 5'-monophosphate + Ferrous Sulfate | To study the formation of adducts from specific fatty acids. | Reversed-phase HPLC | acs.org |
| ³²P-Postlabeling Assay Development | In vitro modified DNA with known adducts | To develop and validate sensitive detection methods for in vivo studies. | ³²P-Postlabeling | nih.gov |
| Shuttle Vector System | pSP189 plasmid DNA + Acrolein | To study adduct formation and mutagenicity in a controlled system. | LC-ESI-MS/MS, UvrABC incision assay | nih.govacs.org |
Structural Conformations and Intermolecular Interactions of Cyclic 1,n 2 Propanodeoxyguanosine Within Dna
Conformational Analysis of the Adduct in Oligonucleotides and Duplex DNA
The precise three-dimensional structure of Cyclic 1,N(2)-propanodeoxyguanosine adducts within the DNA helix has been a subject of detailed investigation. These studies reveal a complex conformational landscape influenced by the identity of the opposing base and the local environment.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy has been an indispensable tool for elucidating the structural features of these adducts in DNA. researchgate.net Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), have been employed to determine the orientation of the adducted base relative to the deoxyribose sugar.
Studies on DNA nonanucleotide duplexes containing a 1,N(2)-propanodeoxyguanosine adduct (designated as X) have shown that the adduct's conformation is highly dependent on its pairing partner. When positioned opposite a deoxyadenosine (A), the adduct X adopts a syn orientation about the glycosidic bond, while the opposing adenine remains in the normal anti orientation. iaea.org This arrangement facilitates the formation of a protonated X(syn)·A(anti) pair at acidic pH (5.8), a structure confirmed by the observation of a Nuclear Overhauser Effect (NOE) between the H8 proton of the adduct and the H2 proton of adenine. iaea.org Similarly, when paired opposite a guanine (B1146940) (G), the adduct also adopts a syn conformation to form an X(syn)·G(anti) pair, which is stable across a range of pH levels. iaea.org
Furthermore, ³¹P NMR spectroscopy has detected a perturbation in the phosphodiester backbone at the phosphorus atom located at the lesion site, indicating a localized distortion of the DNA helix. iaea.org
| Adduct Pair | pH Condition | Adduct Conformation | Opposing Base Conformation | Pairing Type | Reference |
| X • A | Acidic (5.8) | syn | anti | Protonated X(syn)·A(anti) | iaea.org |
| X • G | Neutral | syn | anti | X(syn)·G(anti) | iaea.org |
| γ-OH-PdG • C | Neutral | anti (after ring-opening) | anti | Watson-Crick | researchgate.net |
This compound adducts, such as the major acrolein-derived adduct γ-hydroxy-1,N(2)-propanodeoxyguanosine (γ-OH-PdG), exist in a dynamic equilibrium between a ring-closed cyclic form and a ring-opened aldehyde form. researchgate.netnih.gov This isomerism has a profound impact on the local DNA structure.
In an aqueous solution as a single nucleoside, the adduct predominantly exists in its ring-closed form. researchgate.net However, when incorporated into a DNA duplex and paired opposite a deoxycytidine (dC), the duplex environment triggers a hydrolytic conversion, forcing the exocyclic ring to open. researchgate.net This ring-opening is crucial because it unmasks the Watson-Crick hydrogen-bonding face of the guanine base. nih.govacs.org The resulting N²-(3-oxopropyl)-dG derivative places the reactive aldehyde group into the minor groove of the DNA, allowing the modified guanine to adopt a standard anti conformation and form a normal Watson-Crick base pair with the opposing cytosine. researchgate.netnih.govacs.org This structural arrangement minimizes distortion of the DNA helix. acs.org
In contrast, the ring-closed form physically blocks the Watson-Crick hydrogen-bonding face, preventing standard base pairing and causing a more significant disruption of the DNA structure. nih.govacs.org The equilibrium between these two forms can be influenced by the specific type of adduct; for instance, the acrolein-derived adduct undergoes complete ring-opening at neutral pH when opposite dC, whereas diastereomeric crotonaldehyde (B89634) adducts only partially open to their respective aldehydes. nih.gov
Perturbation of DNA Duplex Stability and Watson-Crick Base Pairing by this compound
The presence of a this compound adduct perturbs the thermodynamic stability of the DNA duplex. The extent of this destabilization is directly related to the conformational state of the adduct (ring-opened vs. ring-closed) and its ability to form hydrogen bonds with the opposing base.
When the adduct is opposite cytosine, the formation of the ring-opened isomer allows for the establishment of a normal Watson-Crick G·C pair. researchgate.net This minimizes the structural perturbation and results in a surprisingly modest impact on duplex stability, which may account for the low mutagenicity associated with this lesion in some contexts. researchgate.net However, the initial formation of the adduct, before ring-opening, inherently blocks the standard hydrogen bonding pattern. nih.govacs.org
When the adduct is mismatched with other bases, such as purines, it cannot form a standard Watson-Crick pair. Instead, it adopts alternative conformations, such as the syn orientation, to form non-canonical pairs like Hoogsteen or protonated base pairs. iaea.orgnih.gov These non-standard pairings are generally less stable than Watson-Crick pairs and lead to a more significant disruption and destabilization of the local DNA duplex structure.
Biological Processing and Consequences of Cyclic 1,n 2 Propanodeoxyguanosine
Effects on DNA Replication Fidelity and Processivity
The presence of a Cyclic 1,N(2)-propanodeoxyguanosine adduct in the DNA template can severely disrupt the process of DNA replication, leading to stalled replication forks and potential mutagenesis.
Blocking of DNA Synthesis by this compound Adducts
The PdG adduct, by its bulky nature, physically obstructs the active site of high-fidelity replicative DNA polymerases. nih.gov The addition of the propanodeoxyguanosine structure to the guanine (B1146940) base blocks the Watson-Crick hydrogen-bonding face, preventing standard base pairing and thus impeding the progression of the replication machinery. acs.orgnih.gov Studies on the γ-hydroxy-PdG adduct, a major form derived from acrolein, have shown that the major replicative polymerase in E. coli, polymerase III, is completely blocked from carrying out synthesis, with the polymerase stalling one nucleotide before the lesion. nih.gov Similarly, crotonaldehyde-derived PdG adducts are known to inhibit DNA synthesis. acs.org This blockage necessitates the recruitment of specialized mechanisms to bypass the lesion and restart DNA synthesis.
Nucleotide Insertion Preferences and Error Rates During Adduct Bypass
While TLS allows for the bypass of replication-blocking lesions, it is an inherently error-prone process that can lead to mutations. The mutagenic potential of PdG adducts, however, is considered to be relatively moderate. acs.orgnih.gov
In various cellular systems, the primary mutation observed is a G→T transversion. acs.orgnih.gov Studies using shuttle vectors in different cell lines have quantified the mutagenic frequency. For instance, in NER-deficient (XPA) human cells, the PdG adduct induced base substitutions at a frequency of 4.6–7.5%. nih.gov In E. coli, replication of genomes containing a site-specific PdG adduct resulted in both PdG→T and PdG→A mutations. nih.gov The archaeal polymerase Dpo4 has been shown to insert dGTP and dATP when encountering a PdG adduct. nih.gov The stereochemistry of the adduct can also influence its mutagenicity; for related adducts derived from 4-hydroxynonenal (B163490) (4-HNE), certain stereoisomers were found to be significantly more mutagenic than others in mammalian cells. acs.orgnih.gov
| Adduct Type | Cellular System | Mutation Frequency | Predominant Mutation(s) | Citation(s) |
| PdG | NER-deficient (XPA) human cells | 4.6 - 7.5% | G→T | nih.gov |
| γ-OH-PdG | COS-7 cells (single-stranded vector) | ~3.5 - 11.0% | G→T | nih.gov |
| PdG | Wild-type E. coli | - | G→T, G→A | nih.gov |
| 4-HNE-dG (6S,8R,11S) & (6R,8S,11R) | COS-7 cells | ~5% | G→T | acs.orgnih.gov |
| 4-HNE-dG (6S,8R,11R) & (6R,8S,11S) | COS-7 cells | <1% | G→T | acs.orgnih.gov |
Modulation of DNA Repair Pathways by this compound
Cells have evolved sophisticated DNA repair pathways to remove lesions like PdG and restore the integrity of the genome. The bulky, helix-distorting nature of the PdG adduct makes it a primary target for the Nucleotide Excision Repair pathway.
Nucleotide Excision Repair (NER) Recognition and Excision Efficiency for 1,N(2)-propanodeoxyguanosine Adducts
Nucleotide Excision Repair (NER) is the main cellular defense mechanism against bulky DNA lesions that distort the DNA double helix. nih.gov Both in vivo and in vitro experiments have conclusively shown that PdG is repaired by the NER pathway. acs.orgnih.gov
In bacteria, the UvrABC endonuclease complex recognizes and removes the PdG adduct. nih.govwikipedia.orgncsu.edu Studies in E. coli strains deficient in UvrA, a key protein for damage recognition in NER, showed a 4-fold increase in mutation frequencies from the PdG adduct, confirming the role of NER in its removal. nih.govnih.govyoutube.com
Base Excision Repair (BER) Pathways and Glycosylase Activity (or lack thereof) for this compound
The Base Excision Repair (BER) pathway is primarily responsible for identifying and removing small, non-helix-distorting base lesions, such as those caused by oxidation, deamination, or alkylation. wikipedia.orgyoutube.comyoutube.com BER is initiated by DNA glycosylases, enzymes that recognize specific types of base damage and cleave the N-glycosidic bond to remove the damaged base. wikipedia.orgyoutube.com
Mutagenic Potential and Spectrum of this compound
This compound (PdG) adducts, formed from the reaction of α,β-unsaturated aldehydes with deoxyguanosine, are recognized as potentially promutagenic lesions in DNA. nih.govacs.org These exocyclic adducts disrupt the normal Watson-Crick base pairing face of guanine, leading to errors during DNA replication and transcription. acs.org The mutagenic consequences of these adducts have been extensively studied through various assays, revealing a distinct pattern of mutations and highlighting differences in the genotoxic potential among jejich izomerů.
In Vitro Mutagenesis Assays and Observed Base Substitutions (e.g., G→T Transversions)
Site-specific mutagenesis studies have been instrumental in elucidating the specific types of mutations induced by PdG adducts. These assays involve incorporating a single, defined PdG adduct into a specific site within a viral or plasmid genome, which is then replicated in a host system, such as E. coli or mammalian cells. Subsequent sequencing of the progeny genomes reveals the frequency and nature of the mutations that occurred at the site of the adduct.
Research has consistently shown that the predominant mutation induced by PdG adducts is a G→T transversion. acs.orgresearchgate.net This type of mutation is a hallmark of damage induced by these lesions. In addition to G→T transversions, G→A transitions have also been observed, although typically at a lower frequency. researchgate.net The formation of these adducts has been linked to the mutational signature seen in the p53 tumor suppressor gene in human lung cancer, suggesting a role for aldehydes like acrolein, a major component of tobacco smoke, in carcinogenesis. acs.org
The mutagenic potential of these adducts is significant, as evidenced by studies showing increased mutation rates in various experimental systems. For example, 4-hydroxynonenal (4-HNE), another α,β-unsaturated aldehyde, has been shown to increase mutation rates in the lacZ gene of M13 phage transfected into E. coli and to cause mutations in both Chinese hamster lung cells and human lymphoblastoid cells. acs.org
| Adduct Source | Experimental System | Predominant Mutation | Other Observed Mutations | Reference |
|---|---|---|---|---|
| Generic PdG | E. coli / Mammalian Cells | G→T Transversion | G→A Transition | acs.orgresearchgate.net |
| 4-Hydroxynonenal (4-HNE) | M13 Phage in E. coli | Increased Mutation Rate | Not specified | acs.org |
| 4-Hydroxynonenal (4-HNE) | Chinese Hamster Lung Cells | Mutagenic | Not specified | acs.org |
| 4-Hydroxynonenal (4-HNE) | Human Lymphoblastoid Cells | Mutagenic | Not specified | acs.org |
Differential Genotoxicity of this compound Isomers (e.g., α-OH-PdG vs. γ-OH-PdG)
The genotoxicity of this compound can vary depending on the specific isomer. The two major isomers formed from acrolein are γ-hydroxy-1,N2-propanodeoxyguanosine (γ-OH-PdG) and α-hydroxy-1,N2-propanodeoxyguanosine (α-OH-PdG). nih.govnih.gov Acrolein primarily reacts with deoxyguanosine to form γ-OH-PdG adducts, with only a minor formation of α-OH-PdG under normal physiological conditions. nih.govnih.gov In contrast, crotonaldehyde (B89634), another α,β-unsaturated aldehyde found in tobacco smoke, leads to the formation of α-methyl-γ-hydroxy-PdG (α-meth-γ-OH-PdG). pnas.orgresearchgate.net
Studies on tissues from smokers and animal models exposed to tobacco smoke have revealed differing levels of these adducts, suggesting differential formation and/or repair. In some studies of smokers' lung tissue and leukocytes, the levels of α-OH-PdG and its methylated counterpart, α-meth-γ-OH-PdG, have been found to be higher than those of γ-OH-PdG. nih.govpnas.org However, other research has reported conflicting results, which may be attributable to differences in DNA isolation and detection methodologies. nih.gov
In a mouse model exposed to mainstream tobacco smoke, the levels of γ-OH-PdG adducts in the lung were found to be eightfold higher than the levels of α-meth-γ-OH-PdG adducts. pnas.org Interestingly, in the bladder tissue of these same mice, only γ-OH-PdG adducts were detected. pnas.org This tissue-specific difference in adduct profiles highlights the complex interplay of metabolic activation, detoxification, and DNA repair in determining the ultimate genotoxic potential of these isomers in different organs.
| Isomer | Source/Exposure | Tissue | Relative Levels | Reference |
|---|---|---|---|---|
| α-meth-γ-OH-PdG vs. γ-OH-PdG | Smokers | Lung | α-meth-γ-OH-PdG > γ-OH-PdG | pnas.org |
| α-OH-PdG vs. γ-OH-PdG | Smokers | Leukocytes | α-OH-PdG levels generally higher than γ-OH-PdG | nih.gov |
| γ-OH-PdG vs. α-meth-γ-OH-PdG | Mainstream Tobacco Smoke-Exposed Mice | Lung | γ-OH-PdG eightfold higher than α-meth-γ-OH-PdG | pnas.org |
| γ-OH-PdG | Mainstream Tobacco Smoke-Exposed Mice | Bladder | Only γ-OH-PdG detected | pnas.org |
| γ-OH-PdG vs. α-OH-PdG | Acrolein-DNA interaction (in vitro, pH 7) | N/A | γ-OH-PdG is the major adduct, with only a few percent of α-OH-PdG | nih.gov |
Advanced Methodologies for Detection and Quantification of Cyclic 1,n 2 Propanodeoxyguanosine
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) has become an indispensable tool for the analysis of DNA adducts due to its high sensitivity and specificity, allowing for the unambiguous identification and quantification of these low-abundance modifications.
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Adduct Profiling and Quantification
Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a powerful and widely used technique for the detection and quantification of Cyclic 1,N(2)-propanodeoxyguanosine adducts. nih.govjst.go.jp This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry.
In a typical LC-ESI-MS/MS workflow, DNA is first isolated from tissues or cells and then enzymatically hydrolyzed into individual deoxyribonucleosides. nih.govresearchgate.net The resulting mixture is then separated by high-performance liquid chromatography (HPLC). The eluent from the HPLC is introduced into the mass spectrometer through an electrospray ionization (ESI) source, which generates charged ions from the analytes. These ions are then subjected to tandem mass spectrometry (MS/MS) analysis. In MS/MS, specific precursor ions corresponding to the protonated this compound adducts are selected and fragmented. The resulting product ions are then detected, providing a highly specific "fingerprint" for the adduct. nih.gov
This technique allows for the profiling of different stereoisomers of this compound, such as the α-OH-Acr-dGuo and γ-OH-Acr-dGuo adducts formed from acrolein. nih.gov The use of selected reaction monitoring (SRM) enhances the specificity and sensitivity of the assay, enabling the quantification of adducts at levels as low as a few adducts per 10⁹ normal nucleotides. nih.govresearchgate.net For instance, a method was developed to quantify acrolein-derived this compound adducts in human lung DNA, with a limit of quantitation of 0.5 fmol on-column. nih.gov
Table 1: Key Parameters for LC-ESI-MS/MS Analysis of Acrolein-Derived this compound Adducts
| Parameter | Value/Description | Reference |
| Precursor Ion (m/z) | 324 [M+H]⁺ | nih.gov |
| Product Ion (m/z) | 208 [BH]⁺, 190 [BH-H₂O]⁺, 164 [BH-CH₃CHO]⁺ | nih.gov |
| Internal Standard | [¹³C₁₀,¹⁵N₅]Acr-dGuo | nih.gov |
| Limit of Quantitation (LOQ) | 0.5 fmol (on-column) | nih.gov |
| Recovery | 84-88% | nih.gov |
| Interday CV | 5-7% | nih.gov |
Isotope Dilution Mass Spectrometry for Absolute Quantification
Isotope dilution mass spectrometry is considered the gold standard for the absolute quantification of analytes, including DNA adducts. nih.govscispace.comnih.gov This method relies on the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest but has a different mass. nih.gov For the quantification of this compound, a known amount of a stable isotope-labeled version of the adduct, such as [¹³C₁₀,¹⁵N₅]Acr-dGuo or Cyclic-1,N²-propano-2'-deoxyguanosine-d₇, is added to the biological sample before any processing steps. nih.govnih.gov
The internal standard co-elutes with the endogenous adduct during chromatography and is detected simultaneously by the mass spectrometer. Since the internal standard and the analyte have nearly identical physicochemical properties, any sample loss or variation in ionization efficiency during the analytical process will affect both equally. nih.gov By measuring the ratio of the signal from the endogenous adduct to that of the internal standard, a highly accurate and precise absolute quantification can be achieved. nih.govnih.gov This approach effectively corrects for matrix effects and variations in sample recovery, leading to robust and reliable results. scispace.com
The use of stable isotope-labeled internal standards has been crucial in accurately determining the levels of this compound in various human tissues, providing valuable data on the extent of endogenous and exogenous DNA damage. nih.govresearchgate.net
Sample Preparation Techniques: Enzymatic Hydrolysis, Solid-Phase Extraction (SPE)
Effective sample preparation is a critical step for the successful analysis of this compound adducts by mass spectrometry. The goal is to isolate the adducts from the complex biological matrix and enrich them to a concentration suitable for detection.
Enzymatic Hydrolysis: The first step in preparing DNA for adduct analysis is its enzymatic hydrolysis into individual deoxyribonucleosides. nih.gov This is typically achieved using a cocktail of enzymes, including DNase I, nuclease P1, and alkaline phosphatase. nih.gov This enzymatic digestion breaks down the DNA backbone, releasing the adducted and non-adducted nucleosides. The completeness of this hydrolysis is crucial for accurate quantification.
Solid-Phase Extraction (SPE): Following enzymatic hydrolysis, the resulting mixture contains a vast excess of normal nucleosides, which can interfere with the detection of the low-abundance this compound adducts. Solid-phase extraction (SPE) is a widely used technique to enrich the adducts and remove interfering substances. nih.gov In a typical SPE procedure, the DNA hydrolysate is passed through a cartridge containing a sorbent material. The choice of sorbent depends on the chemical properties of the adduct. For this compound, reversed-phase sorbents are commonly used. nih.gov The adducts are retained on the sorbent while the more polar, unmodified nucleosides are washed away. The enriched adducts are then eluted from the cartridge with a suitable solvent and concentrated for LC-MS/MS analysis. nih.gov This enrichment step significantly improves the sensitivity of the assay.
Immunochemical Techniques for Adduct Detection
Immunochemical methods offer an alternative approach to mass spectrometry for the detection of DNA adducts. These techniques are based on the highly specific recognition of the adduct by antibodies.
Development and Characterization of Adduct-Specific Monoclonal Antibodies
The development of monoclonal antibodies that specifically recognize this compound is a key prerequisite for immunochemical detection methods. These antibodies are produced by immunizing animals, typically mice, with a conjugate of the adduct and a carrier protein. nih.gov The resulting antibody-producing cells are then fused with myeloma cells to create hybridoma cell lines that produce a continuous supply of a single, highly specific monoclonal antibody. nih.govcellsciences.com
The produced antibodies are then extensively characterized to determine their specificity and affinity for the this compound adduct. This characterization is often performed using competitive enzyme-linked immunosorbent assays (ELISAs), where the ability of the free adduct to inhibit the binding of the antibody to a coated antigen is measured. nih.gov A high-quality monoclonal antibody will exhibit strong binding to the target adduct with minimal cross-reactivity to normal nucleosides or other structurally related adducts. nih.gov
Application of Enzyme-Linked Immunosorbent Assay (ELISA) and FACS-based Assays
Once specific monoclonal antibodies are available, they can be used in various immunochemical assays to detect and quantify this compound adducts in biological samples.
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used immunochemical technique for quantifying antigens, including DNA adducts. nih.gov In a competitive ELISA for this compound, microtiter plates are coated with a conjugate of the adduct. The sample containing the unknown amount of the adduct is then incubated in the wells along with a limited amount of the specific monoclonal antibody. The free adduct in the sample competes with the coated adduct for binding to the antibody. After washing, a secondary antibody conjugated to an enzyme is added, which binds to the primary antibody. Finally, a substrate is added that is converted by the enzyme into a colored or fluorescent product. The amount of signal produced is inversely proportional to the concentration of the adduct in the original sample. nih.gov ELISAs are generally high-throughput and relatively inexpensive, making them suitable for screening large numbers of samples.
FACS-based Assays: Fluorescence-activated cell sorting (FACS) can also be adapted for the detection of DNA adducts. In this approach, cells are fixed and permeabilized to allow the entry of the specific monoclonal antibody against this compound. The antibody is typically labeled with a fluorescent dye. The cells are then analyzed by flow cytometry, which measures the fluorescence intensity of individual cells. The intensity of the fluorescence is proportional to the number of adducts present in the cell's DNA. This method allows for the analysis of adduct levels in specific cell populations within a heterogeneous sample.
Table 2: Comparison of Detection Methodologies
| Methodology | Principle | Advantages | Disadvantages | Reference |
| LC-ESI-MS/MS | Separation by chromatography, detection by mass-to-charge ratio | High specificity and sensitivity, provides structural information, allows for profiling of multiple adducts | Requires expensive instrumentation, lower throughput | nih.govjst.go.jpresearchgate.net |
| Isotope Dilution MS | Use of a stable isotope-labeled internal standard for quantification | Gold standard for absolute quantification, high accuracy and precision | Requires synthesis of labeled standards | nih.govnih.govnih.gov |
| ELISA | Antibody-based detection of the adduct | High throughput, relatively inexpensive, good for screening | Can have cross-reactivity issues, provides less structural information than MS | nih.gov |
| FACS-based Assays | Antibody-based detection in individual cells | Allows for cell-specific adduct analysis | Requires cell samples, may be less quantitative than MS | cellsciences.com |
Immunohistochemical Approaches for Cellular Localization
Immunohistochemistry (IHC) offers a powerful tool for visualizing the cellular and tissue distribution of this compound (PdG) adducts. This technique relies on the high specificity of monoclonal antibodies that are developed to recognize and bind to these specific DNA lesions.
A key component of this approach is the generation of a monoclonal antibody with high affinity and specificity for the PdG adduct. This is typically achieved by immunizing mice with a chemically synthesized conjugate of the PdG adduct and a carrier protein. The resulting antibody can then be used to probe tissue sections.
One notable application of this methodology has been in the study of lipid peroxidation-induced DNA damage. For instance, a monoclonal antibody specific for a 7-(2-oxo-heptyl)-substituted 1,N2-etheno-2'-deoxyguanosine adduct (Oxo-heptyl-εdG), a major product from the reaction of 13-hydroperoxyoctadecadienoic acid (13-HPODE) with deoxyguanosine, has been successfully developed. oup.com Using this antibody, researchers were able to immunohistochemically detect the presence of this adduct in the liver of rats under conditions known to promote endogenous carcinogenesis. oup.com This demonstrates the utility of IHC in identifying the in vivo formation and localization of specific DNA adducts.
It is important to consider that some antibodies may exhibit cross-reactivity. For example, an antibody developed against a deoxyguanosine adduct might also recognize the corresponding guanosine (B1672433) adduct in RNA. oup.com To ensure the specificity of DNA adduct detection, control experiments involving treatment of tissue sections with DNase or RNase prior to antibody application can be employed. oup.com
The development of specific antibodies, such as an anti-γ-OHPdG antibody, has been instrumental in establishing methods to detect γ-hydroxy-1,N2-propano-2'-deoxyguanosine (γ-OHPdG) in circulating tumor cells from blood samples, highlighting the potential of these approaches for biomarker development. researchgate.net
Radio-Labeling and Chromatographic Separations
Radio-labeling, in conjunction with chromatographic separation techniques, provides highly sensitive methods for the detection and quantification of this compound adducts.
³²P-Postlabeling Techniques for Sensitivity and Detection Limit
The ³²P-postlabeling assay is a highly sensitive method for detecting DNA adducts, including this compound. This technique involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides, catalyzed by T4 polynucleotide kinase. The resulting ³²P-labeled adducts are then separated and quantified.
This method has been successfully developed and applied for the specific detection of 1,N(2)-propanodeoxyguanosine adducts. nih.gov Its validity has been confirmed using in vitro modified DNA as well as in vivo samples from rats treated with N-nitrosopyrrolidine and mice treated with crotonaldehyde (B89634). nih.gov The assay demonstrated for the first time the in vivo formation of these cyclic adducts. nih.gov
A significant advantage of the ³²P-postlabeling technique is its exceptional sensitivity. For instance, a method developed for 2-hexenal-derived 1,N2-propano adducts achieved a detection limit of three adducts per 10⁸ nucleotides, with a labeling efficiency of 35% and a recovery of 10% for synthesized standards. nih.gov In another study focusing on enal-derived PdG adducts, a ³²P-postlabeling method coupled with solid-phase extraction reached a detection limit as low as 0.5 fmol in 80 µg of DNA, which corresponds to 9 adducts per 10⁹ deoxyguanosine bases. nih.gov
The technique has also been employed to detect background levels of these adducts in untreated animals, suggesting that endogenous processes like lipid peroxidation contribute to their formation. researchgate.netnih.gov For example, a background adduct spot that was chromatographically indistinguishable from the 1,N2-cyclic adducts was observed in the liver DNA of untreated rats. nih.gov The estimated total levels of modification in the liver DNA of mice, rats, and humans without carcinogen treatment were found to be in the range of 1.0-1.7, 0.2-1.0, and 0.3-2.0 adducts per 10⁶ guanine (B1146940) bases, respectively. researchgate.net
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for Separation
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are indispensable techniques for the separation and purification of this compound adducts from complex biological mixtures.
HPLC, particularly in its reverse-phase mode, is widely used to separate different PdG adducts and their isomers. For example, the reaction of acrolein with deoxyguanosine yields three major products that can be effectively separated by HPLC. researchgate.netnih.gov Similarly, HPLC has been instrumental in separating cyclic products from linear ones and resolving cyclic oligomers of different sizes in various chemical reactions. researchgate.net The combination of HPLC with other detection methods, such as electrochemical detection (HPLC-EC), has been developed for the analysis of 1,N2-propano adducts, offering a detection limit of around 1 pmol in DNA. nih.gov
TLC provides a complementary separation technique. It has been used in conjunction with HPLC for the purification of ³²P-postlabeled adducts. nih.gov In some analytical workflows, HPTLC (High-Performance Thin-Layer Chromatography) has been shown to be a faster alternative to HPLC for certain analyses, significantly increasing sample throughput. uni-giessen.de For instance, in one comparison, an HPTLC method was three times faster than the corresponding HPLC method for analyzing 30 samples. uni-giessen.de
The choice of chromatographic conditions, including the stationary phase (e.g., C18 for reverse-phase HPLC) and the mobile phase composition, is critical for achieving optimal separation of the various PdG adducts. researchgate.net
Table 1: Examples of Chromatographic Systems Used for PdG Adduct Separation
| Analytical Technique | Stationary Phase | Mobile Phase/Gradient | Application |
| HPLC | Whatman Partisil-10 ODS-2 | 20% to 50% methanol (B129727) in H₂O over 60 min | Separation of acrolein-deoxyguanosine reaction products. researchgate.net |
| HPLC | Not Specified | Isocratic 10% methanol in 0.085 M ammonium (B1175870) phosphate, pH 3.0 | Separation of acrolein-deoxyguanosine reaction products. researchgate.net |
| Reverse-Phase HPLC | Not Specified | Not Specified | Separation of cyclic from linear products and resolution of cyclic oligomers. researchgate.net |
| HPTLC | Not Specified | Not Specified | Faster alternative to HPLC for increased sample throughput. uni-giessen.de |
Mitigation of Artifact Formation in Assay Methodologies
In the context of ³²P-postlabeling assays for this compound, one strategy to improve the accuracy and reliability of the method is the use of solid-phase extraction (SPE) for adduct enrichment. nih.gov SPE can be applied both before and after the ³²P-labeling step to purify the adducts and remove potentially interfering substances. nih.gov
Furthermore, to confirm the identities of the detected adducts and ensure they are not artifacts, derivatization reactions can be employed. For example, all five enal-derived PdG adducts can be converted to their ring-opened derivatives for confirmation and quantification. nih.gov This chemical transformation provides an additional layer of certainty in the identification of the adducts.
Method validation using synthetic adduct standards and enal-modified DNA is another crucial step to ensure the accuracy of the assay and to rule out the formation of artifacts during the analytical procedure. nih.gov Spiking DNA samples with known amounts of standards can also help to assess the recovery and accuracy of the method. nih.gov
Future Directions and Emerging Research Avenues for Cyclic 1,n 2 Propanodeoxyguanosine
Development of Novel Analytical Tools for High-Throughput Adductomics
The accurate detection and quantification of cyclic 1,N(2)-propanodeoxyguanosine adducts are fundamental to understanding their biological significance. Historically, methods like ³²P-postlabeling were instrumental in the initial detection of these adducts in vivo. nih.govnih.gov This technique, while sensitive, has limitations in terms of structural confirmation and absolute quantification.
The field is now rapidly advancing with the development and refinement of mass spectrometry-based methods. Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) has emerged as a powerful tool, allowing for both sensitive and specific quantification of these adducts in complex biological matrices like human tissues. capes.gov.brnih.gov A key development in this area is the use of selected reaction monitoring (SRM), which, when combined with stable isotope-labeled internal standards, provides high accuracy and precision. capes.gov.brnih.gov For instance, a robust LC-ESI-MS/MS method has been developed that can quantify crotonaldehyde-derived 1,N(2)-propanodeoxyguanosine adducts down to a level of approximately 1 adduct per 10⁹ normal nucleosides from just one milligram of DNA. capes.gov.brnih.gov
Future research will likely focus on improving the throughput and comprehensiveness of these analytical platforms. The concept of "DNA adductomics" aims to simultaneously screen for a wide array of DNA adducts in a single analysis. nih.gov This requires overcoming significant challenges in data processing and developing new algorithms for the reliable detection of low-abundance adducts. nih.gov Innovations in high-resolution mass spectrometry (HRMS) and the integration of computational tools are paving the way for non-targeted screening approaches that can uncover novel adducts and provide a more holistic view of the DNA damage landscape.
Table 1: Evolution of Analytical Techniques for this compound Detection
| Analytical Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| ³²P-Postlabeling | Enzymatic digestion of DNA to 3'-mononucleotides, followed by labeling with ³²P-ATP and chromatographic separation. | High sensitivity, requires small amounts of DNA. | Indirect detection, lacks structural confirmation, not strictly quantitative. |
| LC-ESI-MS/MS (SRM) | Separation of DNA hydrolysates by liquid chromatography followed by mass spectrometric detection using specific precursor-product ion transitions. | High specificity and sensitivity, provides structural information, allows for accurate quantification with internal standards. | Targeted approach, requires prior knowledge of the adduct. |
| High-Resolution Mass Spectrometry (HRMS) | Similar to LC-MS/MS but uses mass analyzers with high resolving power to determine the elemental composition of ions. | Enables non-targeted screening for unknown adducts, high confidence in identification. | Data analysis is complex, sensitivity can be a challenge for very low-abundance adducts. |
Investigation of Adduct Formation and Repair Dynamics in Complex Biological Systems
Understanding how this compound adducts are formed and repaired within the complex environment of a living cell is crucial. Research has firmly established that these adducts are repaired by the nucleotide excision repair (NER) pathway in both prokaryotic and eukaryotic cells. nih.gov In vivo and in vitro studies have shown that the model adduct, propanodeoxyguanosine (PdG), is recognized and excised by the NER machinery. nih.gov Interestingly, mammalian NER appears to be more efficient at repairing this lesion than the bacterial system. nih.gov
The structural context of the adduct within the DNA double helix plays a significant role in its recognition and repair. When placed opposite cytosine in duplex DNA, these exocyclic adducts can undergo a ring-opening to form a reactive aldehyde in the minor groove. acs.org This structural flexibility can influence the efficiency of NER and may also lead to the formation of DNA-protein cross-links, a more complex type of DNA damage. acs.org
Future research in this area will need to move beyond simple in vitro systems to investigate repair dynamics in more physiologically relevant contexts. This includes studying how factors like chromatin structure, transcriptional activity, and the cell cycle influence the accessibility of the adduct to the NER machinery. For instance, computational models of NER are being developed to provide a systems-level understanding of the protein-protein interactions involved in this complex repair process. nih.gov Investigating the repair of this compound in the context of these models could reveal key factors that modulate its persistence in the genome.
Exploration of Environmental and Endogenous Factors Influencing this compound Adduct Load
The levels of this compound adducts in tissues are a reflection of the balance between their formation and repair. A significant body of evidence points to lipid peroxidation as a major endogenous source of the α,β-unsaturated aldehydes, such as acrolein and crotonaldehyde (B89634), that react with deoxyguanosine to form these adducts. nih.govnih.gov
Several factors have been shown to influence the levels of these adducts in vivo. Studies in rodents have demonstrated that:
Depletion of glutathione (B108866), a key antioxidant, leads to a dramatic increase in adduct levels in liver DNA. nih.gov
Exposure to pro-oxidant carcinogens like carbon tetrachloride increases adduct formation. nih.gov
Adduct levels are significantly higher in older animals compared to newborns, suggesting an age-related accumulation of this type of DNA damage. nih.gov
Exogenous exposure to carcinogens like N-nitrosopyrrolidine and its metabolite crotonaldehyde leads to the formation of these adducts in a dose-dependent manner. nih.gov
Dietary factors, particularly the intake of polyunsaturated fatty acids (PUFAs), are also critical. PUFAs are the primary substrates for lipid peroxidation, and thus, their consumption can influence the endogenous formation of the aldehydes that lead to adduct formation.
Future research should aim to further elucidate the interplay between diet, lifestyle, and environmental exposures in modulating the adduct load in human populations. This includes large-scale epidemiological studies to identify dietary patterns or specific nutrients that are associated with higher or lower levels of these adducts. Such studies, combined with the high-throughput analytical methods discussed above, could lead to the identification of biomarkers for cancer risk and the development of targeted chemopreventive strategies.
Table 2: Factors Influencing this compound Adduct Levels in Rodent Models
| Factor | Tissue(s) Studied | Observed Effect on Adduct Levels | Reference(s) |
|---|---|---|---|
| N-nitrosopyrrolidine Treatment | Rat Liver | Increased adduct formation. | nih.gov |
| Crotonaldehyde Treatment | Mouse Skin | Increased adduct formation. | nih.gov |
| Glutathione Depletion | Rat Liver | Dramatically increased adduct levels. | nih.gov |
| Carbon Tetrachloride Treatment | Rat Liver | Increased adduct levels. | nih.gov |
| Aging | Rat Liver | Significantly higher levels in older rats. | nih.gov |
Integration of In Silico Modeling and Computational Chemistry with Experimental Approaches
The integration of computational methods with traditional experimental research offers a powerful synergy for advancing our understanding of this compound. In silico modeling and computational chemistry can provide insights into the formation, structure, and repair of these adducts at an atomic level of detail that is often inaccessible through purely experimental means.
The formation of this compound adducts proceeds through a Michael addition followed by a ring closure. nih.gov Computational studies can model these reaction pathways, helping to predict the relative reactivity of different aldehydes and the stereochemistry of the resulting adducts.
Furthermore, molecular dynamics simulations can be used to study the conformation of these adducts within the DNA double helix and how they affect its structure and stability. nih.govmdpi.com These simulations can reveal how the adduct perturbs the local DNA structure, which is a key determinant for its recognition by DNA repair enzymes. For example, simulations of a related adduct, γ-hydroxy-1,N(2)-propano-2′-deoxyguanosine, have been used to understand its interaction with peptides and how this interaction affects DNA stability. acs.org
In the context of DNA repair, computational models can be used to simulate the interaction of the adducted DNA with the proteins of the NER pathway. nih.gov This can help to identify the key recognition steps and the mechanism by which the damaged DNA is excised. By combining these in silico approaches with experimental data from techniques like NMR spectroscopy and X-ray crystallography, a more complete picture of the life cycle of this compound adducts, from their formation to their repair, can be achieved. This integrated approach will be invaluable for predicting the mutagenic potential of these adducts and for designing strategies to mitigate their harmful effects.
Q & A
Q. What are the standard methodologies for detecting Cyclic 1,N(2)-propanodeoxyguanosine (1,N2-PdG) adducts in DNA?
The primary method for detecting 1,N2-PdG adducts is the -postlabeling technique, which involves enzymatic digestion of DNA, adduct enrichment, and radiolabeling for quantification . For example, Budiawan et al. (2000) optimized this method for in vivo studies in Fischer 344 rats exposed to crotonaldehyde, achieving sensitivity at the femtomole level . Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is increasingly used for higher specificity, particularly in human cell models .
Q. What experimental conditions or exposures lead to the formation of 1,N2-PdG adducts?
1,N2-PdG adducts form via reactions between deoxyguanosine in DNA and α,β-unsaturated aldehydes like acrolein and crotonaldehyde. In vitro, exposure to 10–100 μM acrolein for 24 hours induces measurable adducts in human cell lines . In vivo, inhalation of acrolein (5–10 ppm for 6 hours) in rodent models results in detectable adducts in aortic DNA, as shown by Penn et al. (2001) .
Q. How are animal models utilized to study 1,N2-PdG adduct accumulation and biological impact?
Rodent models (e.g., Fischer 344 rats, C57BL/6 mice) are exposed to aldehydes via inhalation or oral administration. Post-exposure, DNA is isolated from tissues (e.g., liver, lung) and analyzed using -postlabeling or LC-MS/MS . For example, Budiawan et al. (2000) detected adducts in rat liver DNA after oral crotonaldehyde exposure, correlating adduct levels with carcinogenic risk .
Advanced Research Questions
Q. What molecular mechanisms underlie 1,N2-PdG-induced mutagenesis during DNA replication?
DNA polymerases, such as Pol β, exhibit reduced fidelity when replicating past 1,N2-PdG adducts, leading to base substitutions (e.g., G→T transversions) and frameshifts. Hashim et al. (1997) demonstrated that template-primer slippage and dNTP misincorporation contribute to these errors in vitro . In human cells, Yang et al. (2002) linked 1,N2-PdG to mutagenesis in shuttle vector assays, showing mutation frequencies of 0.5–2% per adduct .
Q. How can structural analysis techniques elucidate the conformation of 1,N2-PdG adducts in DNA?
Nuclear magnetic resonance (NMR) and X-ray crystallography reveal that 1,N2-PdG adducts adopt Hoogsteen base-pairing or intercalated conformations, disrupting Watson-Crick pairing. For instance, Weisenseel et al. (2002) used NMR to show Hoogsteen pairing in a palindromic DNA sequence, altering helix stability . Structural insights guide mechanistic studies on replication and repair .
Q. What strategies improve the quantification of low-abundance 1,N2-PdG adducts in complex biological matrices?
Sensitivity enhancements include immunoaffinity purification (e.g., monoclonal antibodies) paired with HPLC-ESI-MS/MS, achieving detection limits of 1 adduct per nucleotides . Reductive amination or isotope-labeled internal standards (e.g., -deoxyguanosine) minimize matrix interference .
Q. How do nucleotide excision repair (NER) and base excision repair (BER) pathways process 1,N2-PdG adducts?
NER is the dominant repair mechanism for bulky 1,N2-PdG adducts. Johnson et al. (1997) showed that NER-deficient cells retain 3–5× higher adduct levels than repair-proficient cells . BER plays a minor role, as 1,N2-PdG lacks a cleavable glycosidic bond, limiting glycosylase activity .
Q. What in vitro models assess the genotoxicity of 1,N2-PdG adducts in human cells?
Shuttle vector systems (e.g., supF plasmids) transfected into human fibroblasts quantify mutation spectra. Stein et al. (2006) reported 1,N2-PdG-induced mutations in 1–3% of replicated plasmids, with G→T substitutions predominating . Comet assays and γ-H2AX foci staining further evaluate DNA damage .
Q. How do dietary or pharmacological interventions modulate 1,N2-PdG adduct formation in vivo?
Enzyme-resistant starch (RS) reduces adduct levels by 30–40% in colonic mucosa via butyrate-mediated suppression of aldehyde-generating oxidative stress, as shown in human trials by Wacker et al. (2002) . Antioxidants (e.g., N-acetylcysteine) scavenge reactive aldehydes, decreasing adduct formation .
Q. What biophysical assays evaluate replication fidelity across 1,N2-PdG adducts?
Primer extension assays with purified polymerases (e.g., Sulfolobus solfataricus P2 DNA polymerase) quantify misincorporation rates. Hashim et al. (1996) observed 10–50% bypass efficiency and frameshift frequencies of 15–20% using template-primers containing 1,N2-PdG . Single-molecule sequencing (e.g., PacBio SMRT) provides real-time replication error profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
